2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-phenylpropyl)acetamide
Description
This compound is a heterocyclic organic molecule featuring a thieno-triazolo-pyrimidine core fused with a tetrahydrofuran-derived substituent and a phenylpropyl acetamide side chain. The molecule’s sulfur-containing moieties (thioether and thieno groups) and triazolo-pyrimidine framework may enhance binding affinity to biological targets through hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S2/c29-19(24-11-4-8-16-6-2-1-3-7-16)15-33-23-26-25-22-27(14-17-9-5-12-31-17)21(30)20-18(28(22)23)10-13-32-20/h1-3,6-7,10,13,17H,4-5,8-9,11-12,14-15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCATFQKOUNRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)NCCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-phenylpropyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound through various studies and findings, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Thieno[2,3-e][1,2,4]triazolo : A fused heterocyclic system that contributes to the compound's biological activity.
- Tetrahydrofuran : A five-membered ring that enhances solubility and stability.
- Phenylpropyl group : This moiety may influence the compound's interaction with biological targets.
Molecular Formula
The molecular formula for this compound is , indicating a diverse range of atoms that contribute to its complex pharmacological profile.
Pharmacological Properties
Research has indicated that compounds similar to This compound exhibit a variety of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The inhibition of myeloperoxidase (MPO) has been noted in related compounds, suggesting potential anti-inflammatory properties .
- Antiviral Potential : Some derivatives have demonstrated antiviral activity by targeting viral replication mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds that inhibit enzymes such as MPO can reduce oxidative stress and inflammation.
- Receptor Modulation : The phenylpropyl group may interact with various receptors in the body, influencing physiological responses.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on MPO Inhibition :
- Antimicrobial Testing :
Table 1: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a synthesis of relevant insights:
Core Heterocycle Analogues
- Thieno[2,3-d]pyridazinone derivatives (e.g., 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carbonyl azide, 55a): These compounds are synthesized via acyl azide intermediates and are often evaluated for antibacterial or anti-inflammatory activity. The absence of the triazolo-pyrimidine ring in 55a reduces steric complexity but may compromise target selectivity compared to the query compound .
- Furo- and thienodiazepines: These systems, such as those synthesized in , prioritize seven-membered ring formation.
Substituent-Driven Comparisons
- Tetrahydrofuran (THF) substituents: The THF-derived methyl group in the query compound may enhance solubility compared to purely aromatic analogs (e.g., 5-(2,4-difluorophenyl)-4-oxo-thieno[2,3-d]pyridazine, 74g). However, fluorinated aryl groups (as in 74g) often improve membrane permeability and bioavailability .
- Thioether vs.
Data Tables for Key Comparisons
Table 1: Structural and Functional Comparison
| Feature | Query Compound | Thieno[2,3-d]pyridazinone (55a ) | Furodiazepine Analogs |
|---|---|---|---|
| Core Structure | Triazolo-pyrimidine + thieno | Pyridazinone + thieno | Diazepine + furan/thieno |
| Key Substituents | THF-methyl, phenylpropyl | Methyl, acyl azide | Fluorophenyl, carboxylate |
| Solubility (Predicted) | Moderate (THF enhances) | Low (hydrophobic acyl azide) | Variable (fluorine effects) |
| Synthetic Complexity | High (multiple fused rings) | Moderate | Moderate to high |
Table 2: Hypothetical Pharmacokinetic Profiles
| Parameter | Query Compound | 55a | 74g |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 4.1 | 2.8 |
| Metabolic Stability | Moderate (thioether cleavage) | Low (acyl azide instability) | High (fluorine stabilization) |
| Target Selectivity | High (rigid core) | Low (simple scaffold) | Moderate |
Research Findings and Limitations
- Fragment-Based Design Relevance : highlights bioisosteric replacement strategies (e.g., replacing thioether with sulfonyl groups) that could optimize the query compound’s properties. For instance, substituting the THF group with a morpholine ring (a common bioisostere) might improve solubility without sacrificing binding .
- Synthetic Challenges: The synthesis of multi-fused heterocycles (e.g., thieno-triazolo-pyrimidine) requires advanced methodologies, such as those described in for acyl azide intermediates. However, scalability remains a concern.
Notes on Evidence Limitations
The provided materials lack direct data on the query compound, necessitating extrapolation from related systems. Future work should prioritize experimental validation of its pharmacokinetic and pharmacodynamic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
